molecular formula C4H8Br2O B13939948 1,2-Dibromo-3-methoxypropane CAS No. 5836-66-8

1,2-Dibromo-3-methoxypropane

Cat. No.: B13939948
CAS No.: 5836-66-8
M. Wt: 231.91 g/mol
InChI Key: MDLYUXGUUJFBCA-UHFFFAOYSA-N
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Description

1,2-Dibromo-3-methoxypropane is an organic compound with the molecular formula C4H8Br2O. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. The compound is characterized by the presence of two bromine atoms and a methoxy group attached to a propane backbone. This unique structure makes it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3-methoxypropane can be synthesized through the bromination of 3-methoxypropene. The reaction typically involves the addition of bromine (Br2) to 3-methoxypropene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-3-methoxypropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while the bromine atoms can be reduced to form alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Formation of ethers, alcohols, or amines.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

Scientific Research Applications

1,2-Dibromo-3-methoxypropane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-dibromo-3-methoxypropane involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups in nucleophilic substitution reactions, while the methoxy group can participate in various oxidation and reduction reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effects of the methoxy group.

Comparison with Similar Compounds

    1,2-Dibromoethane: Similar in structure but lacks the methoxy group.

    1,3-Dibromo-2-methoxypropane: Similar but with different bromine atom positions.

    1,2-Dibromo-3-chloropropane: Similar but with a chlorine atom instead of a methoxy group.

Uniqueness: 1,2-Dibromo-3-methoxypropane is unique due to the presence of both bromine atoms and a methoxy group on the same propane backbone. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1,2-dibromo-3-methoxypropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2O/c1-7-3-4(6)2-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLYUXGUUJFBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00518458
Record name 1,2-Dibromo-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.91 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5836-66-8
Record name 1,2-Dibromo-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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